![molecular formula C24H20Cl2N2O2S B2716477 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-41-0](/img/no-structure.png)
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a part of the thieno[2,3-d]pyrimidine derivatives, which have been synthesized for their high biological activities. These compounds, including variations fused with a thiazolo ring, show promise due to their inhibitory activities against adenosine kinase, platelet aggregation, leukemia, and cancer. The synthesis involves reactions of ternary mixtures leading to derivatives with potential as biological active compounds (El-Gazzar, Hussein, & Aly, 2006).
Noncompetitive Inhibition of Dipeptidyl Peptidase-4
A library of benzo[4,5]thieno[2,3‐d]pyrimidine derivatives has been evaluated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), showcasing their potential in the treatment of type 2 diabetes. One particular derivative demonstrated significant inhibitory activity without extensive cytotoxicity, marking it as a rare noncompetitive inhibitor of DPP-4. This highlights the potential for the development of new therapeutic agents based on the structural motif of this compound for diabetes treatment (Tomović et al., 2019).
Antibacterial Applications
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, through various synthesis pathways, have shown promise in combating bacterial infections. The exploration of substituted thieno[2,3-d]pyrimidines has opened avenues for the development of new antibacterial agents, highlighting the compound's versatility in drug development (More, Chandra, Nargund, & Nargund, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-chlorobenzoylacetone to form the intermediate 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one. This intermediate is then reacted with cycloheptanethiol in the presence of ammonium acetate to form the final product, 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-chlorobenzoylacetone", "cycloheptanethiol", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-chlorobenzoylacetone in the presence of a base such as potassium hydroxide to form 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one.", "Step 2: Reaction of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one with cycloheptanethiol in the presence of ammonium acetate to form the final product, 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione." ] } | |
CAS-Nummer |
865655-41-0 |
Molekularformel |
C24H20Cl2N2O2S |
Molekulargewicht |
471.4 |
IUPAC-Name |
4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2 |
InChI-Schlüssel |
JBZFVDLPFVOWPL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


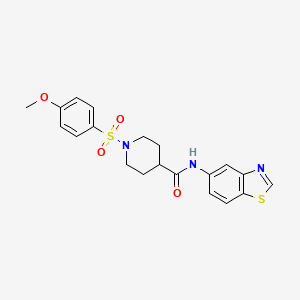
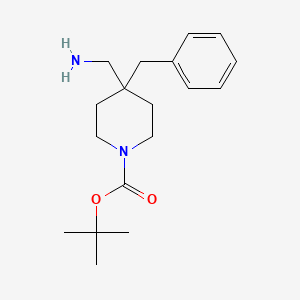
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
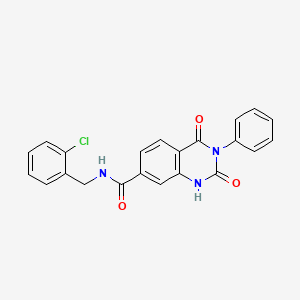
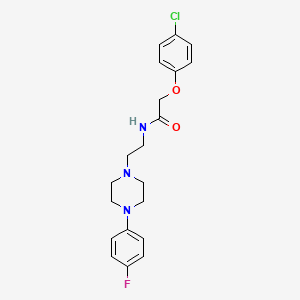
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2716404.png)
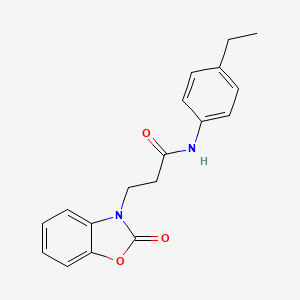
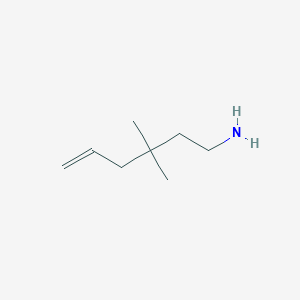
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)
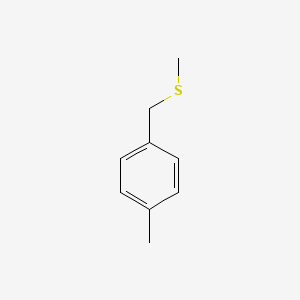
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)
![5-chloro-2-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2716415.png)
![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)
